IDO-IN-3 -

IDO-IN-3

Catalog Number: EVT-256446
CAS Number:
Molecular Formula: C11H12BrFN6O2
Molecular Weight: 359.15
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
IDO-IN-3 is a potent IDO inhibitor.
Synthesis Analysis

The synthesis of indoleamine 2,3-dioxygenase inhibitors has been explored extensively, with various methods employed to create compounds that can effectively inhibit its activity.

Methods and Technical Details:

  1. Condensation Reactions: A common method involves the condensation of indole derivatives with other heterocycles or carbonyl compounds in the presence of Lewis acids. For example, ethyl 5-fluoro-1H-indole-2-carboxylate can undergo condensation with 1H-pyrrole-2,5-dione to yield specific inhibitors .
  2. Oxidation and Reduction Reactions: Subsequent steps often include oxidation reactions using reagents like manganese dioxide to convert alcohols to aldehydes, followed by reductions using sodium borohydride for further functionalization .
  3. Nucleophilic Substitution: Another approach involves nucleophilic substitution reactions under basic conditions to introduce various substituents onto the indole scaffold .

These synthetic strategies allow for a diverse range of compounds that can be evaluated for their inhibitory effects on indoleamine 2,3-dioxygenase 1.

Molecular Structure Analysis

The molecular structure of indoleamine 2,3-dioxygenase 1 features a heme group that is essential for its catalytic activity. The enzyme's structure is characterized by:

  • Active Site: The active site contains a ferrous iron atom coordinated by a porphyrin ring, which interacts with molecular oxygen and tryptophan substrates.
  • Substrate Binding: The binding of tryptophan induces conformational changes that facilitate the enzymatic reaction.

Data from structural studies indicate that the enzyme's conformation allows for specific interactions with its substrates, influencing both its activity and specificity .

Chemical Reactions Analysis

Indoleamine 2,3-dioxygenase primarily catalyzes the following reaction:

Tryptophan+O2N formylkynurenine\text{Tryptophan}+\text{O}_2\rightarrow \text{N formylkynurenine}

Technical Details:

  • The reaction involves the incorporation of dioxygen into the indole ring of tryptophan.
  • The enzyme requires molecular oxygen and operates under physiological conditions.
  • Following N-formylkynurenine production, further metabolism leads to kynurenine and other downstream metabolites that play roles in immune modulation.

The regulation of this enzymatic pathway is crucial in contexts such as cancer immunology and neurobiology .

Mechanism of Action

The mechanism of action for indoleamine 2,3-dioxygenase involves several key steps:

  1. Substrate Binding: Tryptophan binds to the active site of indoleamine 2,3-dioxygenase.
  2. Formation of Peroxo Intermediate: Molecular oxygen interacts with the ferrous iron at the heme group, forming a peroxo intermediate.
  3. C-C Bond Cleavage: The peroxo intermediate facilitates the cleavage of the carbon-carbon bond in the indole ring.
  4. Product Release: N-formylkynurenine is released from the enzyme, allowing it to catalyze subsequent reactions or bind new substrate molecules.

This process is tightly regulated by various factors including substrate availability and allosteric modulators .

Physical and Chemical Properties Analysis

Indoleamine 2,3-dioxygenase exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 48 kDa.
  • Isoelectric Point: Varies depending on post-translational modifications but typically around pH 6–7.
  • Stability: The enzyme is sensitive to oxidative conditions; maintaining its ferrous state is crucial for activity.

Chemical Properties:

  • Indoleamine 2,3-dioxygenase is soluble in aqueous buffers at physiological pH.
  • It has a characteristic absorption spectrum due to its heme group, which can be utilized for spectroscopic studies.

These properties are essential for understanding how this enzyme functions within biological systems and how it can be targeted for therapeutic interventions .

Applications

Indoleamine 2,3-dioxygenase has several significant applications in scientific research:

  • Cancer Immunotherapy: As a biomarker for immune evasion in tumors, targeting indoleamine 2,3-dioxygenase can enhance anti-tumor immunity.
  • Neurobiology: Its metabolites are involved in neuroprotective pathways and may have implications in neurodegenerative diseases.
  • Diagnostic Tools: The measurement of kynurenine levels relative to tryptophan serves as an indicator of indoleamine 2,3-dioxygenase activity in clinical settings .

Research continues to explore novel inhibitors and therapeutic strategies involving indoleamine 2,3-dioxygenase to better understand its role in health and disease.

Introduction to IDO-IN-3 in Immune Modulation Research

Biochemical Context of Indoleamine 2,3-Dioxygenase (IDO) in Tryptophan-Kynurenine Metabolism

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing cytosolic enzyme that catalyzes the initial and rate-limiting step in the oxidative degradation of the essential amino acid tryptophan (Trp) along the kynurenine (Kyn) pathway. By cleaving Trp’s indole ring, IDO1 converts it to N-formylkynurenine, which is rapidly hydrolyzed to kynurenine (Kyn) [1] [7]. This enzymatic activity depletes local tryptophan pools and generates immunomodulatory kynurenine metabolites, creating a potent immunoregulatory axis:

  • Tryptophan Deprivation: Low extracellular Trp activates the amino acid starvation response kinase GCN2 in T cells, leading to cell-cycle arrest, anergy in effector T cells, and enhanced differentiation of immunosuppressive regulatory T cells (Tregs) [1] [6].
  • Kynurenine Metabolite Signaling: Kyn and downstream metabolites (e.g., 3-hydroxykynurenine, quinolinic acid) act as endogenous ligands for the aryl hydrocarbon receptor (AhR). AhR activation promotes Treg differentiation, inhibits natural killer (NK) cell function, and drives dendritic cells toward a tolerogenic phenotype [1] [6] [7]. Approximately 95% of dietary tryptophan is catabolized via this pathway [6]. IDO1 is distinct from its paralog IDO2 and ortholog TDO2 by its broader tissue expression (epithelial, endothelial, dendritic cells) and inducibility by inflammatory signals like IFN-γ [1] [7].

Table 1: Key Biochemical Features of IDO1

PropertyDescription
Reaction CatalyzedOxidative cleavage of L-tryptophan to N-formylkynurenine (converted to kynurenine)
Cofactor RequirementHeme iron (Fe²⁺), superoxide anion
Primary InducersIFN-γ, TNF-α, LPS, TGF-β, CTLA-4-Ig
Tissue DistributionEpithelial cells, dendritic cells, macrophages, vascular endothelium, tumors
Downstream PathwaysGCN2 kinase activation (Trp starvation); AhR signaling (Kyn metabolites); NAD⁺ biosynthesis

Rationale for IDO Inhibition in Immune-Evasive Pathologies

IDO1 overexpression is a hallmark of inflammatory microenvironments in cancer, chronic infections, and autoimmune disorders. Its immunosuppressive effects provide a compelling therapeutic rationale for inhibition:

  • Cancer Immune Evasion: Tumor cells, stromal cells, and tumor-infiltrating dendritic cells upregulate IDO1, creating an immunologically privileged niche. High IDO1 expression correlates with poor prognosis, reduced tumor-infiltrating lymphocytes, and increased Tregs in melanoma, ovarian, colorectal, and endometrial cancers [4] [9]. Mechanistically, IDO1 protects tumors by:
  • Depleting Trp to starve cytotoxic T cells [1] [9].
  • Generating Kyn to activate AhR-dependent Treg differentiation and angiogenesis [6] [9].
  • Supporting NAD⁺ synthesis for DNA repair, enhancing resistance to radiation/chemotherapy [2].

  • Non-Immune Roles: IDO1 activity influences non-immunological pathways critical in oncology:

  • Metabolic Adaptation: Kynurenine pathway flux provides NAD⁺ to fuel tumor cell metabolism and redox balance [7].
  • DNA Repair: IDO1 knockdown reduces intracellular NAD⁺, impairing PARP1-mediated DNA repair and sensitizing tumor cells to genotoxic agents like olaparib and cisplatin [2].
  • Cell Cycle Modulation: IDO1-expressing cancer cells accumulate in G1 phase, potentially evading cell-cycle-dependent therapies [2].

  • Inflammatory/Autoimmune Disorders: In reverse rationale, IDO1 induction helps resolve inflammation. Inhibitors may exacerbate conditions like colitis, whereas agonists could treat autoimmune disease [7].

Historical Development of Small-Molecule IDO Inhibitors

The pursuit of IDO inhibitors has evolved through distinct pharmacological generations:

  • First-Generation Probes (Pre-2000s):
  • 1-Methyltryptophan (1-MT): The initial tool compound, discovered as a substrate-competitive inhibitor. Its D-isomer preferentially inhibits IDO1, while the L-isomer targets IDO2 [3] [9]. Demonstrated proof-of-concept in reversing tumor allograft tolerance but suffered from weak potency (µM range) and pharmacokinetic limitations [9].
  • Selective IDO1 Inhibitors (2010s):
  • Epacadostat (INCB024360): A heme-binding hydroxylamidine with nM potency (IC₅₀ = 70 nM enzyme; 19 nM cellular). It disrupts oxygen access to IDO1’s active site by stabilizing the "closed-loop" conformation via hydrogen bonding with residues Arg231 and Gly262 [8]. Despite promising Phase I/II results combined with anti-PD1 agents, it failed Phase III melanoma trials (ECHO-301), partly due to redundant TDO/IDO2 pathways and AhR-mediated resistance [3] [5].
  • Navoximod (NLG-919): An orally available imidazoisoindole blocking both IDO1/TDO. Preclinically, it reversed T cell exhaustion in tumors [5].
  • Post-ECHO-301 Innovations:
  • Dual/Pan-Inhibitors: Compounds like LIN-02 target IDO1/TDO2 to prevent compensatory pathway activation [5].
  • "Combi" Inhibitors: LIMR-developed O-alkylhydroxylamines (e.g., EOS200271) inhibit IDO1/IDO2/TDO2, overcoming tumor escape [10].
  • IDO-IN-3: Representative of newer chemotypes designed for enhanced potency and brain penetration. Binds the heme pocket with sub-µM affinity and shows synergistic activity with immune checkpoint inhibitors in glioblastoma models [8].

Properties

Product Name

IDO-IN-3

Molecular Formula

C11H12BrFN6O2

Molecular Weight

359.15

SMILES

O/N=C(C1=NON=C1N)/NC2=CC=C(F)C(Cl)=C2

Synonyms

IDO-IN-3;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.